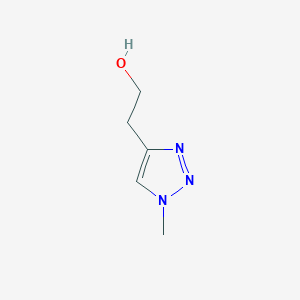
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Overview
Description
“2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms . The specific compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” has not been widely studied, and there is limited information available about its properties and applications.
Synthesis Analysis
The synthesis of similar triazole compounds often involves reactions under basic conditions . For instance, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol gave the desired 1,2,3-triazoles derivatives .Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” can be inferred from similar compounds. For instance, the structure of six newly synthesized heterocycles was confirmed by X-ray crystallography .Scientific Research Applications
-
Drug Discovery
- 1,2,3-triazoles have found broad applications in drug discovery .
- They are used in the synthesis of compounds that exhibited antifungal , antimicrobial , antiviral , and anticancer activities.
- The methods of application involve various synthetic procedures, including the popular click chemistry approach .
- The outcomes include the development of numerous medicinal compounds having a 1,2,3-triazole core .
-
Organic Synthesis
- 1,2,3-triazoles are used in organic synthesis .
- They are part of essential building blocks like amino acids, nucleotides, etc .
- The methods of application involve various synthetic procedures, including the popular click chemistry approach .
- The outcomes include the synthesis of various organic compounds .
-
Polymer Chemistry
-
Supramolecular Chemistry
- 1,2,3-triazoles are used in supramolecular chemistry .
- They are used in the synthesis of various supramolecular structures .
- The methods of application involve various synthetic procedures, including the popular click chemistry approach .
- The outcomes include the synthesis of various supramolecular structures .
-
Bioconjugation
-
Chemical Biology
-
Fluorescent Imaging
- 1,2,3-triazoles have found applications in fluorescent imaging .
- They are used in the synthesis of compounds that can be used for imaging biological systems .
- The methods of application involve various synthetic procedures, including the popular click chemistry approach .
- The outcomes include the development of numerous imaging agents having a 1,2,3-triazole core .
-
Materials Science
-
Carbonic Anhydrase-II Inhibitors
- A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity .
- The methods of application involved “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
- The outcomes showed that these new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
-
Antifungal Activity
-
Antimicrobial Activity
- 1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antimicrobial activity against the mycobacterium tuberculosis strain H37Rv .
- The methods of application involved various synthetic procedures .
- The outcomes include the development of numerous antimicrobial compounds .
-
Antiviral Activity
- 1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
- The methods of application involved various synthetic procedures .
- The outcomes include the development of numerous antiviral compounds .
-
Agrochemistry
-
Material Chemistry
-
Antituberculosis
-
Antibacterial
-
Anti-HIV
-
Anticancer
properties
IUPAC Name |
2-(1-methyltriazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-4-5(2-3-9)6-7-8/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTKNASUNGVHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



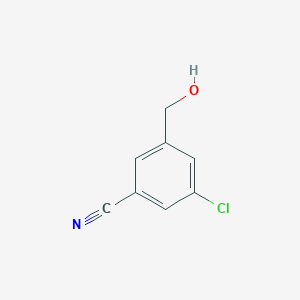
![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)
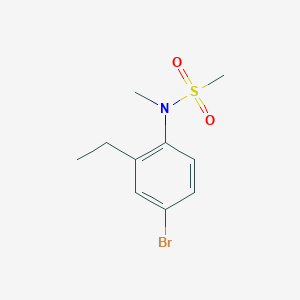


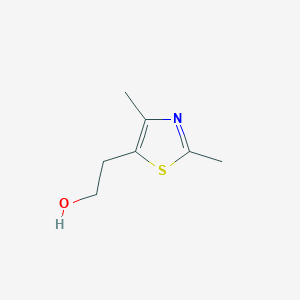
![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
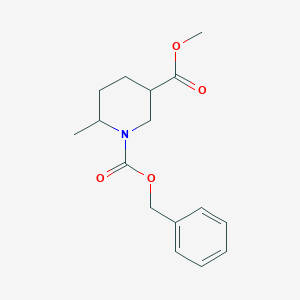
![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
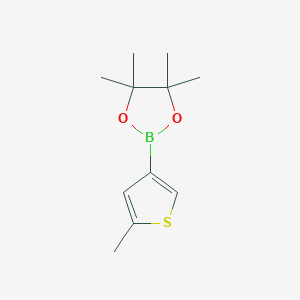
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
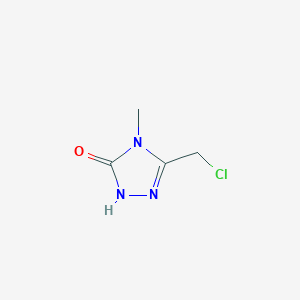

![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)